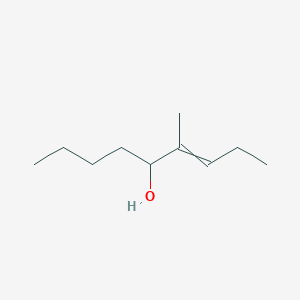

4-Methylnon-3-en-5-ol

Description

Structure

3D Structure

Properties

CAS No. |

143361-03-9 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

4-methylnon-3-en-5-ol |

InChI |

InChI=1S/C10H20O/c1-4-6-8-10(11)9(3)7-5-2/h7,10-11H,4-6,8H2,1-3H3 |

InChI Key |

FWQUMLMBTRYAPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=CCC)C)O |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathway Elucidation

Exploration of Transition States and Intermediates

The synthesis of 4-methylnon-3-en-5-ol typically involves the nucleophilic addition of an organometallic reagent to an α,β-unsaturated aldehyde. The stereochemical outcome of such reactions is often determined by the geometry of the transition state. In the case of Grignard reagents, the addition to a carbonyl group is proposed to proceed through a six-membered ring transition state. wikipedia.org This model, often referred to as a cyclic transition state, can predict the stereoisomer that will be formed. For sterically hindered substrates, a single electron transfer (SET) mechanism may become competitive. organic-chemistry.org

Computational studies on nucleophilic additions to carbonyl groups have provided deeper insights into the nature of these transition states. For instance, calculations on the addition of metal hydrides to formaldehyde have shown a four-centered transition state. academie-sciences.fr In the context of forming this compound, the interaction between the metal center of the nucleophile, the carbonyl oxygen, and the reacting carbon atoms would dictate the approach of the nucleophile and, consequently, the stereochemistry of the resulting alcohol. The formation of enolate intermediates is a key step in conjugate additions to α,β-unsaturated systems, which can influence the final product distribution. libretexts.orgpressbooks.pub

Role of Catalysis in Reaction Outcomes

Catalysis plays a pivotal role in dictating the efficiency and selectivity of the reactions that produce allylic alcohols like this compound. Metal catalysts, in particular, can open up diverse reaction pathways and provide access to specific stereoisomers.

Palladium (Pd)-Catalyzed Reactions: Palladium catalysis is widely used for C-C bond formation, and the mechanisms of Pd-catalyzed allylic alkylations have been extensively studied. mdpi.comnih.govresearchgate.net In these reactions, a Pd(0) catalyst typically reacts with an allylic substrate to form a π-allylpalladium(II) complex. The nucleophilic attack on this intermediate can then yield the desired product. unipr.it The mechanism involves several key steps: C-H activation, nucleophilic addition, and re-oxidation of the catalyst. nih.gov The C-H activation step is often rate-determining, and a Hammett study has suggested the buildup of a partial negative charge in this step, consistent with a proton abstraction mechanism. acs.org The stereochemistry of the final product is determined by the mode of nucleophilic attack on the π-allyl intermediate. nih.gov

Zirconium (Zr)-Catalyzed Reactions: Zirconium-based reagents and catalysts offer unique reactivity in organic synthesis. Organozirconium reagents, often generated in situ via hydrozirconation, can add to aldehydes to form alcohols. nih.govnih.gov Zirconium-mediated SN2' substitution reactions of allylic chlorides provide a highly regio- and stereospecific route to allylic alcohols. nih.gov Kinetic, stereochemical, and isotope effect studies support a mechanism involving a cyclic transition state for the C-O bond formation, which accounts for the observed syn selectivity. nih.gov The regioselectivity of these reactions can be highly dependent on the solvent and the geometry of the starting alkene. nih.gov

Samarium (Sm)-Catalyzed Reactions: Samarium(II) iodide (SmI2) is a versatile single-electron reductant used in a variety of coupling reactions, including the Barbier reaction. researchgate.netwikipedia.org In a Sm-catalyzed Barbier-type reaction for the synthesis of this compound, an organosamarium species would be generated in situ from an alkyl halide. This species then adds to the carbonyl group of the α,β-unsaturated aldehyde. wikipedia.orgyoutube.com Mechanistic studies suggest the involvement of radical and organosamarium intermediates. umb.edu The reaction can be significantly accelerated by the addition of catalysts like Ni(II), which is proposed to be initially reduced to Ni(0) by SmI2. researchgate.net

The proposed mechanism for a samarium Barbier reaction often involves the reduction of an alkyl halide by SmI2 to form a radical, which is further reduced to an organosamarium species that then couples with the carbonyl compound. researchgate.net

Solvent and Temperature Effects on Reaction Stereochemistry and Yield

Solvents are not merely inert media for reactions but can actively participate in and influence the reaction pathway, affecting both stereochemistry and yield. rsc.org The choice of solvent can dramatically alter the regioselectivity of a reaction. For instance, in the zirconium-mediated substitution of allylic bromides, changing the solvent from benzene to methylene (B1212753) chloride can completely switch the outcome from a mix of SN2' and SN2 products to exclusively the SN2 product. nih.gov This highlights the importance of solvent-solute interactions in stabilizing transition states.

Temperature is another critical parameter that can influence the stereochemical outcome. Non-linear Eyring plots observed in some stereoselective reactions suggest the existence of different reactive species in equilibrium at different temperatures. rsc.org This phenomenon, known as the inversion temperature, is attributed to an equilibrium between distinct solute-solvent clusters. rsc.org Therefore, careful optimization of both solvent and temperature is essential for achieving high selectivity in the synthesis of this compound.

Kinetic and Thermodynamic Considerations in Alkenol Formation

Kinetic and thermodynamic factors are fundamental in determining the feasibility and outcome of a reaction. Reaction progress kinetic analysis (RPKA) can provide valuable insights into the reaction mechanism. For example, in a π-allyliridium C,O-benzoate-catalyzed allylic amination, RPKA revealed a zero-order dependence on the allylic acetate (B1210297), a first-order dependence on the catalyst, and a fractional-order dependence on the amine, indicating that C-N bond formation is the turnover-limiting step. nih.gov Similar kinetic studies for the formation of this compound could elucidate the rate-determining step and the roles of different reactants and catalysts.

From a thermodynamic perspective, the stability of reactants, intermediates, and products plays a crucial role. In the conjugate addition of thiols to α,β-unsaturated ketones, the reaction exothermicity is influenced by the stabilization of the substituted enone reactant through hyperconjugation or conjugation, which can be greater than the stabilization of the product by branching. semanticscholar.org The relative energies of the 1,2- versus 1,4-addition products will also influence the product distribution, with the 1,4-addition often being the thermodynamically favored pathway. rug.nl

Interactive Data Table: Influence of Catalysis on Reaction Outcomes

| Catalyst System | Key Mechanistic Feature | Typical Outcome for Allylic Alcohol Synthesis |

| Palladium(0)/Ligand | Formation of a π-allylpalladium intermediate | High versatility in C-C bond formation, stereochemistry dependent on nucleophilic attack. mdpi.comnih.gov |

| Cp*2(4-tert-butyl-pyridine)Zr=O | SN2' substitution via a cyclic transition state | Highly regio- and stereospecific formation of allylic alcohols. nih.gov |

| SmI2/Ni(II) | In situ generation of an organosamarium nucleophile | Efficient Barbier-type addition to carbonyls. researchgate.netwikipedia.org |

Interactive Data Table: Effect of Reaction Parameters

| Parameter | Influence on Reaction | Example |

| Solvent | Can dramatically alter regioselectivity and stereoselectivity. | Benzene vs. Methylene Chloride in Zr-mediated substitutions. nih.gov |

| Temperature | Can affect diastereomeric and enantiomeric ratios. | Non-linear Eyring plots indicating changes in reactive species. rsc.org |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation (Beyond Basic Identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 4-Methylnon-3-en-5-ol, providing insights into its connectivity and stereochemistry. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure, while advanced techniques like 2D NMR (COSY, HSQC, HMBC) can definitively establish atom connectivity.

In ¹H NMR, the proton on the carbon bearing the hydroxyl group (C5) is expected to appear as a multiplet, with its chemical shift influenced by the solvent and concentration due to hydrogen bonding. The vinyl proton at C3 will also be a multiplet, coupled to the methyl protons at C4 and the protons on C2. The chemical shifts and coupling constants of the diastereotopic protons on the methylene (B1212753) groups of the butyl chain can provide information about the conformational preferences of the molecule.

¹³C NMR spectroscopy provides distinct signals for each carbon atom in a unique chemical environment. The chemical shifts of the olefinic carbons (C3 and C4) and the carbon bearing the hydroxyl group (C5) are particularly diagnostic. The presence of stereoisomers (diastereomers and enantiomers) can lead to the appearance of multiple signals for certain carbons, especially those near the stereocenters.

For stereochemical assignment, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the relative configuration of the stereocenters at C4 and C5. By irradiating specific protons and observing which other protons are in close spatial proximity, the stereochemical arrangement can be deduced.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C1 | ~14 | Terminal methyl group of the butyl chain |

| C2 | ~23 | Methylene group in the butyl chain |

| C3 | ~125-135 | Olefinic carbon |

| C4 | ~130-140 | Olefinic carbon, substituted with a methyl group |

| C5 | ~70-75 | Carbon bearing the hydroxyl group |

| C6 | ~35-40 | Methylene group adjacent to the hydroxyl-bearing carbon |

| C7 | ~28-33 | Methylene group in the butyl chain |

| C8 | ~22-27 | Methylene group in the butyl chain |

| C9 | ~13-18 | Terminal methyl group of the butyl chain |

| C4-CH₃ | ~15-20 | Methyl group attached to the double bond |

Note: These are predicted values and may vary based on the solvent and specific stereoisomer.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (High-Resolution Techniques)

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) can provide a mass measurement with high accuracy, confirming the molecular formula C₁₀H₂₀O.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For an allylic alcohol like this compound, characteristic fragmentation pathways include the loss of a water molecule (M-18) from the molecular ion, which is a common feature for alcohols. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, can also occur. A significant fragmentation pathway for allylic alcohols is the cleavage of the C-C bond beta to the hydroxyl group, leading to the formation of a stable resonance-stabilized carbocation.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Proposed Fragment Ion | Notes |

| 156.1514 | [C₁₀H₂₀O]⁺ | Molecular ion |

| 138.1409 | [C₁₀H₁₈]⁺ | Loss of H₂O |

| 99.0810 | [C₆H₁₁O]⁺ | Cleavage of the C5-C6 bond (alpha-cleavage) |

| 85.0653 | [C₅H₉O]⁺ | McLafferty-type rearrangement or other complex fragmentation |

| 71.0861 | [C₅H₁₁]⁺ | Cleavage of the C4-C5 bond with charge retention on the butyl fragment |

| 69.0704 | [C₅H₉]⁺ | Further fragmentation of the butyl chain |

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Presence and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The most prominent absorption band will be the O-H stretching vibration of the alcohol group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a direct result of intermolecular hydrogen bonding between the alcohol molecules. In dilute solutions with a non-polar solvent, a sharper, less intense peak corresponding to the free O-H stretch may be observed at higher wavenumbers (around 3600 cm⁻¹).

The presence of the carbon-carbon double bond (C=C) will give rise to a stretching vibration in the region of 1640-1680 cm⁻¹. The intensity of this peak can be variable. The C-O stretching vibration of the alcohol is expected to appear as a strong band in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The exact position of this band can sometimes provide clues about whether the alcohol is primary, secondary, or tertiary.

Interactive Data Table: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Appearance |

| O-H Stretch | 3200-3600 | Broad and strong (due to hydrogen bonding) |

| C-H Stretch (sp³) | 2850-3000 | Strong |

| C=C Stretch | 1640-1680 | Medium to weak |

| C-O Stretch | 1000-1200 | Strong |

Chiral Chromatography for Enantiomeric and Diastereomeric Separation and Purity Assessment

Due to the presence of two stereocenters at C4 and C5, this compound can exist as a mixture of four stereoisomers: two pairs of enantiomers (diastereomers of each other). Chiral chromatography is the definitive method for separating these stereoisomers and assessing the enantiomeric and diastereomeric purity of a sample.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. The choice of the CSP is critical and often requires screening of different column types (e.g., polysaccharide-based, Pirkle-type, or macrocyclic antibiotic-based columns). The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of all four stereoisomers.

The separation is based on the differential interactions of the stereoisomers with the chiral environment of the stationary phase, leading to different retention times. By comparing the chromatogram of a sample to that of a racemic or diastereomerically mixed standard, the enantiomeric excess (ee) and diastereomeric ratio (dr) can be accurately determined. This is particularly important in asymmetric synthesis, where the goal is to produce a single desired stereoisomer.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Energetics and Reaction Paths

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the energetic properties of 4-Methylnon-3-en-5-ol and mapping out potential reaction pathways. These calculations solve approximations of the Schrödinger equation to find the electronic structure of the molecule.

Energetics: Calculations can determine key energetic parameters such as the heat of formation, bond dissociation energies, and the energy of stereoisomers. For this compound, which has both a stereocenter at the C5 carbon and a C3=C4 double bond that can exhibit E/Z isomerism, quantum chemical calculations can predict the relative stabilities of the (R,E), (S,E), (R,Z), and (S,Z) isomers. This information is crucial for understanding which isomers are likely to be more abundant under thermodynamic equilibrium.

Reaction Paths: Computational methods are frequently used to model chemical reactions involving allylic alcohols. For instance, the reaction coordinates for processes such as dehydration, oxidation, or participation in transition-metal-catalyzed reactions can be meticulously mapped. mdpi.comacs.org By locating transition states and calculating activation energies, chemists can predict the feasibility and selectivity of different reactions. For this compound, this could involve studying its conversion to corresponding ketones or its use in stereoselective synthesis.

Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from DFT calculations on the isomers of this compound.

| Isomer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| (R,E)-4-Methylnon-3-en-5-ol | B3LYP/6-31G(d) | 0.00 | 1.85 |

| (S,E)-4-Methylnon-3-en-5-ol | B3LYP/6-31G(d) | 0.00 | 1.85 |

| (R,Z)-4-Methylnon-3-en-5-ol | B3LYP/6-31G(d) | +2.5 | 2.10 |

| (S,Z)-4-Methylnon-3-en-5-ol | B3LYP/6-31G(d) | +2.5 | 2.10 |

| Note: This data is illustrative and not from published research. |

Conformational Analysis and Molecular Modeling

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its reactivity and physical properties. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms. Due to the flexibility of the nonyl chain and the rotational freedom around single bonds, the molecule can adopt numerous conformations.

Molecular mechanics and quantum chemical methods are used to perform a systematic search for low-energy conformers. This process typically involves rotating dihedral angles and calculating the potential energy of each resulting structure. For this compound, key dihedral angles would include those around the C4-C5 and C5-C6 bonds, which dictate the relative positions of the methyl group, the hydroxyl group, and the alkyl chain. The presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding, which could stabilize certain conformations. semanticscholar.org

The results of a conformational analysis are often presented as a potential energy surface, which maps the energy of the molecule as a function of its geometry. The identified low-energy conformers represent the most probable shapes the molecule will adopt.

| Dihedral Angle (H-O-C5-C4) | Relative Population (%) | Calculated Coupling Constant (Hz) |

| 60° (gauche) | 65 | 3.5 |

| 180° (anti) | 30 | 10.2 |

| -60° (gauche) | 5 | 3.4 |

| Note: This data is illustrative and not from published research. |

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated with high accuracy using methods like Gauge-Including Atomic Orbital (GIAO). By calculating the 1H and 13C chemical shifts for the various possible isomers and conformers of this compound, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the structure and stereochemistry of a synthesized sample.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its IR spectrum. Quantum chemical calculations can predict these frequencies, which are associated with specific molecular motions, such as the stretching of the O-H bond or the C=C double bond. These predictions are valuable for interpreting experimental IR spectra.

| Vibrational Mode | Predicted Frequency (cm-1) | Relative Intensity |

| O-H stretch | 3650 | High |

| C-H stretch (sp2) | 3020 | Medium |

| C-H stretch (sp3) | 2950-2850 | High |

| C=C stretch | 1670 | Medium |

| C-O stretch | 1050 | High |

| Note: This data is illustrative and not from published research. |

Structure-Reactivity Relationship Modeling

Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of chemistry. Computational modeling can quantify various electronic properties that govern reactivity.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The energy and distribution of the HOMO are related to the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character. For this compound, the HOMO is likely to be localized around the C=C double bond and the oxygen atom of the hydroxyl group, indicating these are the probable sites for electrophilic attack.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface of the molecule can reveal regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the oxygen atom would be a region of negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles.

These computational approaches, while described here in a general context, would provide a comprehensive theoretical understanding of this compound, guiding experimental work and helping to rationalize its chemical behavior.

Applications As Synthetic Intermediates and Precursors

Utility in the Synthesis of Complex Natural Products

The structural framework of 4-methylnon-3-en-5-ol is closely related to several known insect pheromones, making it a highly valuable precursor for the synthesis of these and other complex natural products. Pheromones are semiochemicals used for communication between members of the same species and are integral to sustainable pest management strategies. mdpi.com The synthesis of specific stereoisomers of these compounds is crucial, as different isomers can be active for different insect species. mdpi.com

Asymmetric Epoxidation: The double bond in the molecule can be targeted by methods like Sharpless asymmetric epoxidation to create chiral epoxy alcohols. These intermediates are versatile and can be opened in a regio- and stereo-selective manner to install the desired stereochemistry. mdpi.com

Grignard Reactions: The synthesis of the core structure can be achieved by reacting an appropriate aldehyde with a Grignard reagent. For example, the synthesis of related structures has been accomplished by reacting aldehydes containing a methyl branch with a Grignard reagent, or vice versa. gust.edu.vn

Enzymatic Reductions: Biocatalysis using ene-reductases and alcohol dehydrogenases can be employed for the stereoselective reduction of a corresponding enone precursor (4-methylnon-3-en-5-one) to yield specific stereoisomers of the desired alcohol. mdpi.com

The table below illustrates structurally similar pheromones, highlighting the relevance of the 4-methylnonanol scaffold in chemical ecology.

| Compound Name | Species | Type of Semiochemical |

| (3S,4S)-4-Methylheptan-3-ol | Smaller European elm bark beetle (Scolytus multistriatus) | Aggregation Pheromone |

| 4-Methyl-5-nonanol (B104968) | Coconut Rhinoceros Beetle (Rhynchophorus ferrugineus) | Aggregation Pheromone |

| 3-Methyl-3-buten-1-ol | Four-eyed spruce bark beetle (Polygraphus rufipennis) | Aggregation Pheromone |

Role in the Development of Fine Chemicals

Unsaturated alcohols and their derivatives are foundational components in the fine chemicals industry, particularly for producing fragrances and flavoring agents. nih.gov The reactivity of the allylic alcohol group in this compound makes it an excellent precursor for conversion into other functional groups, leading to compounds with desirable sensory properties.

The primary transformation of interest is the selective oxidation of the alcohol to its corresponding α,β-unsaturated aldehyde or ketone. nih.gov These unsaturated carbonyl compounds are highly sought after in the flavor and fragrance industry. For example, citral (B94496) (3,7-dimethyl-2,6-octadien-1-al) is a high-demand α,β-unsaturated aldehyde used in the production of ionones for fragrances and as a precursor to vitamins A and E. nih.gov

The oxidation of this compound would yield 4-methylnon-3-en-5-one. This transformation can be achieved through various methods, including biocatalytic routes that offer high selectivity and avoid the overoxidation often seen in purely chemical methods. nih.gov Whole-cell cascade catalysis systems using alcohol dehydrogenases have proven effective for the efficient oxidation of various α,β-unsaturated alcohols to their corresponding aldehydes and ketones. nih.gov

The potential fine chemical derivatives of this compound and their projected applications are summarized in the table below.

| Precursor | Derivative Compound | Potential Application |

| This compound | 4-Methylnon-3-en-5-one (via oxidation) | Fragrance component, Flavoring agent, Intermediate for other fine chemicals |

| This compound | Esters (e.g., acetate (B1210297), propionate) | Fruity notes in fragrances and flavors |

Building Block for Advanced Materials (Hypothetical or Analog-based)

While specific research on incorporating this compound into advanced materials is limited, its structure provides clear potential for its use as a functional monomer in polymer synthesis. Unsaturated alcohols are recognized as useful intermediates for creating polymers. youtube.com The molecule possesses two key features for polymerization:

A Hydroxyl (-OH) Group: This functional group can be readily converted into other functionalities, such as esters (e.g., acrylates, methacrylates) or ethers. These derivatives can then act as monomers in polymerization reactions.

A Carbon-Carbon Double Bond: The double bond can participate directly in polymerization reactions, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP), after suitable modification.

The long butyl group at one end of the molecule could impart specific properties to a resulting polymer, such as hydrophobicity, increased solubility in nonpolar solvents, and a lower glass transition temperature (Tg), leading to more flexible materials.

A hypothetical pathway to creating a functional monomer would involve the esterification of the hydroxyl group of this compound with acryloyl chloride. The resulting monomer, 4-methylnon-3-en-5-yl acrylate, could then be polymerized to form a polymer with long, hydrophobic side chains.

The table below outlines a hypothetical scenario for the use of this compound in materials science.

| Hypothetical Monomer | Polymerization Method | Potential Polymer Properties |

| 4-Methylnon-3-en-5-yl acrylate | Free-Radical Polymerization | Hydrophobic, Flexible, Low Surface Energy |

| Dihydroxy derivative of 4-methylnonane (B107374) (from dihydroxylation of the double bond) | Step-Growth Polymerization (with diacids) | Polyester with flexible side chains |

Q & A

Q. What are the common synthetic routes for 4-Methylnon-3-en-5-ol, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis of this compound typically involves oxidation, reduction, or substitution reactions. For example:

- Oxidation of secondary alcohols using agents like KMnO₄ or CrO₃ under acidic conditions can yield ketones, but over-oxidation must be controlled via temperature modulation (≤40°C) .

- Reduction of α,β-unsaturated ketones with LiAlH₄ or NaBH₄ requires anhydrous conditions to avoid side reactions (e.g., hydrolysis). Solvent choice (ether vs. THF) impacts reaction efficiency .

- Substitution (e.g., halogenation with SOCl₂/PBr₃) necessitates inert atmospheres to prevent moisture interference.

Key parameters affecting purity:

- Catalyst loading (e.g., 5–10 mol% Pd in cross-coupling reactions).

- Workup protocols : Column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating the target compound from byproducts like alkyl halides or saturated alcohols .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies olefinic protons (δ 5.2–5.8 ppm, doublets) and hydroxyl groups (δ 1.5–2.0 ppm, broad singlet). Spin-spin coupling patterns confirm double-bond geometry .

- ¹³C NMR : Distinguishes carbonyl carbons (δ 200–220 ppm) and quaternary carbons adjacent to the hydroxyl group .

- IR Spectroscopy : Detects O–H stretching (3200–3600 cm⁻¹) and C=C stretching (1640–1680 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula via exact mass matching (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during the synthesis of this compound?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : For selective oxidation, lower temperatures (0–25°C) favor kinetic products (e.g., aldehydes), while higher temperatures (50–80°C) promote thermodynamic stabilization of ketones .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu in Sonogashira coupling) require ligand optimization (e.g., PCy₃ vs. PPh₃) to suppress homocoupling byproducts .

- In Situ Monitoring : Techniques like TLC or inline IR spectroscopy track reaction progress and identify intermediates (e.g., enol ethers) that may lead to side reactions .

Q. How can contradictions in spectroscopic data for structural elucidation be resolved?

Methodological Answer:

- Data Triangulation : Combine NMR, X-ray crystallography, and computational methods (DFT calculations) to resolve ambiguities. For example, NOESY NMR can confirm stereochemistry if crystallographic data is unavailable .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to suppress exchangeable proton signals (e.g., OH groups) in crowded spectral regions .

- Error Analysis : Quantify signal-to-noise ratios in MS datasets and cross-validate with independent synthetic batches .

Q. What experimental approaches are used to assess this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., cytochrome P450). Parameters include grid box size (20–25 ų) and exhaustiveness settings (≥8) to ensure conformational sampling .

- Enzyme Assays : Measure inhibition kinetics (e.g., IC₅₀) using fluorogenic substrates. Control for nonspecific binding via competitive inhibition studies .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions, requiring high-purity compound (>95%) to avoid artifacial signals .

Q. How can researchers validate experimental data reproducibility in studies of complex reaction mechanisms?

Methodological Answer:

- Replicate Experiments : Perform triplicate runs under identical conditions (e.g., 0.1 mmol scale) to assess yield variability (±5% acceptable) .

- Cross-Lab Validation : Share samples with collaborating labs for independent characterization (e.g., NMR, HRMS).

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in oxidation reactions) to trace atom transfer pathways and confirm proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.